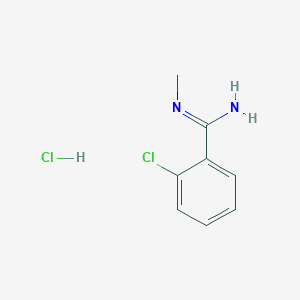

2-chloro-N-methylbenzene-1-carboximidamide hydrochloride

Description

2-Chloro-N-methylbenzene-1-carboximidamide hydrochloride (CAS: 1803598-95-9) is a benzimidamide derivative characterized by a chloro substituent at the benzene ring’s 2-position, an N-methyl group, and a hydrochloride counterion. Its molecular formula is C₈H₁₀Cl₂N₂, with a molecular weight of 205.08 g/mol . The compound is utilized in pharmaceutical research, particularly as a building block for synthesizing bioactive molecules, and is commercially available for industrial and academic applications . Its hydrochloride salt form enhances solubility and stability, making it suitable for reaction optimization in drug discovery pipelines .

Properties

IUPAC Name |

2-chloro-N'-methylbenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2.ClH/c1-11-8(10)6-4-2-3-5-7(6)9;/h2-5H,1H3,(H2,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNINIBKWBZCPPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(C1=CC=CC=C1Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-methylbenzene-1-carboximidamide hydrochloride typically involves the reaction of 2-chlorobenzonitrile with methylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-methylbenzene-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the compound into primary amines.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of amides or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Chemical Synthesis

Synthetic Routes:

The synthesis of 2-chloro-N-methylbenzene-1-carboximidamide hydrochloride typically involves the reaction of 2-chlorobenzonitrile with methylamine. This reaction is facilitated by suitable catalysts under controlled temperature and pressure conditions to maximize yield and purity. In industrial settings, continuous flow reactors are often employed to enhance efficiency and control over reaction parameters.

Reactions:

This compound can undergo several key reactions:

- Oxidation: Producing amides or nitriles.

- Reduction: Converting to primary amines.

- Substitution: The chlorine atom can be replaced with various functional groups through nucleophilic substitution.

Biological Applications

Enzyme Inhibition Studies:

this compound has been utilized in biological research to study enzyme inhibition and protein interactions. Its mechanism of action involves binding to specific active sites on enzymes, thereby blocking their activity. This is particularly relevant in exploring biochemical pathways associated with various diseases.

Case Study - Anti-Cancer Activity:

Recent studies have demonstrated the potential anti-cancer properties of derivatives related to this compound. For instance, certain benzimidazole derivatives have shown significant cytotoxic effects against various cancer cell lines, indicating that modifications of the base structure can lead to promising therapeutic agents .

Industrial Applications

Agrochemicals Production:

In the industrial sector, this compound is used in the synthesis of agrochemicals. Its unique chemical properties make it suitable for developing herbicides and pesticides that are essential for modern agriculture. The compound's ability to undergo various chemical transformations allows for the creation of diverse agrochemical products.

Mechanism of Action

The mechanism of action of 2-chloro-N-methylbenzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 2-chloro-N-methylbenzene-1-carboximidamide hydrochloride and analogous compounds:

Key Findings:

Substituent Effects: The 2-chloro substituent in the target compound introduces steric hindrance and electron-withdrawing effects, influencing reactivity in nucleophilic substitution reactions compared to 4-methyl (electron-donating) or 4-bromo (bulkier, less electronegative) analogs .

IR spectra of related compounds show characteristic NH stretches (~3340–3450 cm⁻¹) and C=O/C=N vibrations (~1625–1675 cm⁻¹), consistent with the carboximidamide core .

Synthetic Utility: The target compound’s hydrochloride salt facilitates purification and storage compared to neutral imidamides like 2-chloro-N-hydroxybenzimidoyl chloride, which is more reactive but less stable .

Biological Activity

2-chloro-N-methylbenzene-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C8H10Cl2N2, known for its diverse applications in scientific research and industry. Its unique structure contributes to various biological activities, making it a subject of interest in pharmacological studies.

The compound can be synthesized through the reaction of 2-chlorobenzonitrile with methylamine, typically under controlled conditions to ensure high yield and purity. This synthesis is crucial for its subsequent applications in biological research and industrial processes.

| Property | Value |

|---|---|

| Molecular Formula | C8H10Cl2N2 |

| IUPAC Name | 2-chloro-N'-methylbenzenecarboximidamide; hydrochloride |

| Molecular Weight | 195.13 g/mol |

| CAS Number | 1803598-95-9 |

The biological activity of this compound primarily involves enzyme inhibition. The compound interacts with specific molecular targets, binding to the active sites of certain enzymes, which leads to the modulation of biochemical pathways. This mechanism is pivotal in understanding its potential therapeutic applications.

Biological Activities

Research has demonstrated that this compound exhibits various biological activities:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, affecting cellular processes such as metabolism and signaling pathways.

- Antimicrobial Properties : Preliminary studies indicate potential antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .

- Antiproliferative Effects : The compound has been assessed for its ability to inhibit cell proliferation, suggesting potential applications in cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Enzyme Inhibition Studies : Research highlighted its effectiveness as an inhibitor of certain proteases, demonstrating a dose-dependent relationship in enzyme activity assays.

- Antimicrobial Activity : A study evaluated the antibacterial efficacy against various pathogens, showing promising results against Gram-positive bacteria.

-

Antiproliferative Activity : The compound was tested on cancer cell lines, revealing IC50 values indicating effective antiproliferative activity.

- Findings : IC50 values were reported between 15-30 μM across different cell lines, suggesting moderate effectiveness.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful.

Table 2: Comparison with Similar Compounds

| Compound | Biological Activity | IC50 (μM) |

|---|---|---|

| 2-chlorobenzamide | Moderate enzyme inhibitor | 25 |

| N-methylbenzamide | Weak antimicrobial | >50 |

| 2-chlorobenzonitrile | Stronger enzyme inhibitor | 10 |

Q & A

Q. What synthetic methodologies are recommended for preparing 2-chloro-N-methylbenzene-1-carboximidamide hydrochloride?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a carboximidamide precursor (e.g., 2-chlorobenzene-1-carboximidamide) with methylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). The reaction typically proceeds under anhydrous conditions in a polar aprotic solvent (e.g., DMF or THF) at 0–25°C for 12–24 hours . Post-synthesis, the hydrochloride salt is precipitated using HCl gas or concentrated hydrochloric acid.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- 1H and 13C NMR : Dissolve the compound in DMSO-d6 or CDCl3 and analyze at 400–600 MHz. Key signals include:

- Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H]+ for C8H10ClN2·HCl, expected m/z ≈ 217.07).

- UV-Vis Spectroscopy : Monitor λmax in methanol (typically 250–280 nm for aromatic/imidamide systems) .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation of HCl vapors .

- First Aid : In case of skin contact, wash immediately with copious water (≥15 minutes). For eye exposure, rinse with saline solution and seek medical attention .

- Storage : Store in airtight containers at –20°C to prevent hydrolysis. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is optimal for resolving tautomeric forms (e.g., imidamide vs. amidine) and confirming stereochemistry. Use SHELX software for structure solution and refinement:

Grow crystals via slow evaporation in ethanol/water.

Collect data on a diffractometer (Mo Kα radiation, λ = 0.71073 Å).

Refine using SHELXL with anisotropic displacement parameters and hydrogen-bonding constraints .

Q. How to address contradictions in reported solubility or stability data?

Methodological Answer: Discrepancies often arise from differences in pH, solvent purity, or measurement techniques. To resolve:

Replicate Conditions : Compare solubility in DMSO, water, and methanol using standardized protocols (e.g., shake-flask method at 25°C) .

pH-Dependent Studies : Measure solubility across pH 2–8 (adjust with HCl/NaOH). Hydrochloride salts typically exhibit higher solubility in acidic media.

Stability Testing : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products .

Example Stability Data:

| Condition | Degradation (%) | Timeframe |

|---|---|---|

| 25°C (dry) | <2% | 1 month |

| 40°C/75% RH | 5–8% | 1 month |

Q. What computational methods support mechanistic studies of its reactivity?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict nucleophilic attack sites (e.g., imidamide nitrogen) .

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to model hydrolysis pathways.

- Docking Studies : If biologically active, dock into receptor targets (e.g., enzyme active sites) using AutoDock Vina .

Q. How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial design to optimize variables (e.g., temperature, solvent ratio, stoichiometry).

- Catalyst Screening : Test alternatives to EDC (e.g., HATU, PyBOP) for improved coupling efficiency .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track imidamide formation in real time.

Q. Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity reports in literature?

Methodological Answer:

- Assay Validation : Confirm activity using orthogonal assays (e.g., enzyme inhibition + cell viability).

- Batch Analysis : Compare purity (HPLC ≥98%) and salt forms (hydrochloride vs. free base) across studies .

- Meta-Analysis : Apply statistical tools (e.g., Cochran’s Q test) to identify outliers or methodological biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.